molecular formula C9H16 B1218949 Butyl rubber CAS No. 68081-82-3

Butyl rubber

Cat. No.: B1218949
CAS No.: 68081-82-3
M. Wt: 124.22 g/mol
InChI Key: VHOQXEIFYTTXJU-UHFFFAOYSA-N
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Description

Butyl rubber is a synthetic polymer known for its unique properties and applications. This compound is commonly referred to as this compound, which is a type of synthetic rubber. It is produced by the polymerization of 2-methylpropene (isobutylene) with small amounts of 2-methyl-1,3-butadiene (isoprene). The resulting polymer is highly resistant to chemicals and weathering, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The polymerization of 2-methylpropene with 2-methyl-1,3-butadiene is typically carried out in the presence of a catalyst. One common method involves the use of azobisisobutyronitrile as a radical initiator. The reaction is conducted in a solvent mixture, such as 2,2,4-trimethylpentane and carbon tetrachloride, under an inert nitrogen atmosphere. The reaction mixture is heated to around 75°C, and the polymerization process is allowed to proceed for several hours.

Industrial Production Methods

In industrial settings, the production of butyl rubber involves the copolymerization of isobutylene with isoprene in large reactors. The process is typically carried out at low temperatures to control the polymerization rate and achieve the desired molecular weight distribution. The resulting polymer is then purified and processed into various forms, such as sheets, granules, or coatings .

Chemical Reactions Analysis

Types of Reactions

Butyl rubber undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl rubber has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Butyl rubber exerts its effects involves the formation of a highly stable polymer network. The polymer chains are cross-linked through vulcanization, which enhances the mechanical strength and chemical resistance of the material. The molecular targets and pathways involved in this process include the formation of sulfur bridges between polymer chains, which create a three-dimensional network structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl rubber is unique due to its high chemical resistance and durability. Unlike other similar compounds, it can be cross-linked through vulcanization to form a highly stable and resilient material. This makes it particularly suitable for applications requiring long-term performance under harsh conditions .

Properties

CAS No.

68081-82-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2-methylbuta-1,3-diene;2-methylprop-1-ene

InChI

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3

InChI Key

VHOQXEIFYTTXJU-UHFFFAOYSA-N

SMILES

CC(=C)C.CC(=C)C=C

Canonical SMILES

CC(=C)C.CC(=C)C=C

Key on ui other cas no.

68441-14-5
9010-85-9
68081-82-3

Synonyms

butyl rubber

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 3.5% solution of 10 g of poly(isobutylene-co-isoprene) was prepared in 96.5% of a 1:1 mixture of trimethylpentane and CCl4. The solution was purged with N2 and with the temperature adjusted to 75° C., 0.2 g of benzoyl peroxide was added and the solution stirred for 1 hour. After this period 1.0 g of methylmethacrylate was added and the system was stirred for 16 hours under a N2 atmosphere. At the end of 16 hours, 0.3 g of benzoyl peroxide or azobisisobutyronitrile was added and 40 g of methyl methacrylate was added over an hour. The polymerization was continued for 16 hours with constant mechanical stirring under a N2 atmosphere. The reaction mixture was cooled to room temperature and the particles cleaned by successive steps of centrifugation, decanting, and resuspension. The particles were freeze dried to a powder.
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Synthesis routes and methods II

Procedure details

A 0.3% solution of 0.2 g of poly(isobutylene-co-isoprene) was prepared in 99.7% of a 1:2 mixture of 2,2,4-trimethylpentane and CCl4. The solution was purged with N2, heated to 75 C., 0.09 g of azobisisobutyronitrile was added, followed by 5 g of methylmethacrylate, added over a period of one half hour. The polymerization was carried out for 8 hours with constant mechanical stirring, under a N2 atmosphere. After cooling the reaction mixture to room temperature, the cleaning procedure used was identical to that of Example 1.
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Synthesis routes and methods III

Procedure details

Butadiene/acrylonitrile copolymers having acrylonitrile contents of 5 to 60, preferably 10 to 50 wt. % (NBR)
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Synthesis routes and methods IV

Procedure details

The methodology of Example 3 was repeated, except that 1.5 mL of isoprene was added to the reaction vessel prior to initiation. The mixture was allowed to stir at −78° C. for 10 minutes, before addition of methanol (10 mL) to terminate the reaction. The yield of copolymer was 5.5 g (Mn=104,000, Mw=203,000). The isoprene content in the rubber was 1.5 mol-percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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